2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Overview
Description
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is an organic compound with the molecular formula C7H10O3This compound is characterized by its deep brown liquid form at room temperature and is practically insoluble in water .
Mechanism of Action
Target of Action
2,2,6-Trimethyl-4H-1,3-dioxin-4-one, also known as a diketene-acetone adduct , is primarily used as a reactant in organic synthesis . It serves as a direct precursor to β-dicarbonyl compounds .
Mode of Action
The compound interacts with its targets through a process known as acetoacetylation . This process involves the addition of an acetoacetyl group to aliphatic and aromatic alcohols, amines, and thiols . The resulting changes include the formation of new compounds such as acetoacetic esters .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of acetylketene . This occurs through a process known as flash pyrolysis
Pharmacokinetics
It’s known that the compound is insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new compounds through acetoacetylation . For example, it can be used in the preparation of N-alkenyl acetoacetamides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is flammable , and exposure to heat can lead to the generation of acetylketene . Therefore, the storage and handling conditions can significantly impact the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be synthesized through the reaction of 3-oxobutanoic acid tert-butyl ester with acetone in the presence of acetic anhydride and sulfuric acid. The reaction is typically carried out at 0°C, followed by heating for several hours .
Industrial Production Methods
In industrial settings, the compound is produced by the same synthetic route but on a larger scale. The reaction mixture is subjected to flash pyrolysis to generate acetylketene, which is then used for further chemical transformations .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Hydrolysis: Reacts with water or alcohols at high temperatures to form corresponding acids or esters.
Acetoacetylation: Used for acetoacetylation of aliphatic and aromatic alcohols, amines, and thiols.
Common Reagents and Conditions
Hydrolysis: Requires high temperatures and the presence of water or alcohols.
Acetoacetylation: Typically involves the use of aliphatic or aromatic alcohols, amines, and thiols under controlled conditions.
Major Products
Hydrolysis: Produces acids or esters.
Acetoacetylation: Forms acetoacetylated derivatives of alcohols, amines, and thiols.
Scientific Research Applications
2,2,6-Trimethyl-4H-1,3-dioxin-4-one has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of β-dicarbonyl compounds.
Pharmaceuticals: Serves as an intermediate in the synthesis of various bioactive molecules.
Material Science: Utilized in the preparation of specialized polymers and resins.
Comparison with Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one is unique due to its ability to generate acetylketene, a versatile intermediate. Similar compounds include:
Properties
IUPAC Name |
2,2,6-trimethyl-1,3-dioxin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBXZCBOYNMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(O1)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202230 | |
Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202230 | |
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Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear dark brown liquid; mp = 12-13 deg C; [Sigma-Aldrich MSDS] | |
Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
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CAS No. |
5394-63-8 | |
Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5394-63-8 | |
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Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
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Record name | 5394-63-8 | |
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Record name | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | |
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Record name | 2,2,6-trimethyl-4H-1,3-dioxin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.003 | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in organic synthesis?
A1: this compound serves as a valuable synthetic equivalent of acetylketene [, ]. This means it readily decomposes upon heating to release acetylketene, a reactive intermediate useful in various organic reactions.
Q2: Can you elaborate on the reactivity of acetylketene generated from this compound?
A2: Acetylketene demonstrates high reactivity towards nucleophiles [, , , ]. Studies have shown its reaction with amines to be favored over alcohols, which in turn are more reactive than aldehydes and ketones []. This reactivity pattern is consistent with theoretical predictions based on activation energies and transition state calculations [].
Q3: What specific reactions benefit from using this compound as an acetylketene source?
A3: A wide range of reactions utilize this compound. Some notable examples include:
- Acetoacetylation: It enables the introduction of acetoacetyl groups into various compounds, including amines [, , ], alcohols [, ], and even polymers like O-(hydroxypropyl)cellulose [].
- Heterocycle Synthesis: It acts as a building block for synthesizing diverse heterocyclic compounds, including pyridines [], dihydropyrimidines [, , ], thiouracils [], and benzo[b][1,4]diazepines [].
- β-Keto Ester and Amide Synthesis: It provides a mild and efficient route to β-keto esters and amides through reaction with alcohols and amines, respectively [].
Q4: Are there any advantages to using this compound over diketene directly?
A4: Yes, several advantages make this compound preferable:
- Safer Handling: Diketene is a highly reactive and toxic liquid, whereas this compound is a safer, easier-to-handle solid [].
- Controlled Release: this compound releases acetylketene upon heating, allowing for controlled generation and reaction of this reactive intermediate [].
- Improved Selectivity: The controlled release of acetylketene can lead to improved chemoselectivity in certain reactions [].
Q5: Are there any studies investigating the mechanism of acetylketene generation from this compound?
A6: Yes, computational studies have been conducted to understand the thermal decomposition of this compound [, ]. These studies suggest that the decomposition could proceed through either a retro-Diels-Alder reaction or a concerted nucleophilic attack mechanism [].
Q6: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?
A6: Commonly used techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are essential for structural elucidation, providing information about the types and environments of hydrogen and carbon atoms in the molecule [, ].
- Gas Chromatography (GC): Useful for assessing the purity of this compound, particularly regarding acetone contamination [, ].
Q7: Have there been any investigations into modifying the structure of this compound to generate other ketenes?
A8: Yes, researchers have explored the functionalization of this compound to access substituted acylketenes [, ]. This strategy expands the scope of accessible products by utilizing diverse nucleophiles in reactions with the generated ketenes.
Q8: What are the implications of the findings on acetylketene's reactivity for the design of future reactions?
A9: Understanding the reactivity trends of acetylketene, especially its preference for amines, allows for the strategic planning of multicomponent reactions [, , , ]. This knowledge enables the development of efficient and selective synthetic routes to complex molecules, including those with potential pharmaceutical applications.
Q9: Are there any known environmental concerns regarding this compound and its use in synthesis?
A10: While specific information regarding the environmental impact of this compound is limited in the provided articles, it is essential to consider waste management and potential ecotoxicological effects when using this compound in synthesis. Exploring alternative solvents, such as water [, ], can contribute to greener synthetic practices.
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